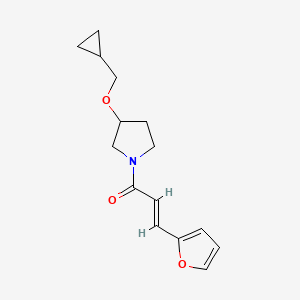

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound "(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" is a chalcone derivative featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a furan-2-yl moiety linked via an α,β-unsaturated ketone (enone) system.

Properties

IUPAC Name |

(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-15(6-5-13-2-1-9-18-13)16-8-7-14(10-16)19-11-12-3-4-12/h1-2,5-6,9,12,14H,3-4,7-8,10-11H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUMDPMVDJUYCU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Etherification

The Mitsunobu reaction offers a robust method for installing the cyclopropylmethoxy group. Starting with pyrrolidin-3-ol, the hydroxyl group is converted to the desired ether using cyclopropylmethanol under Mitsunobu conditions:

Procedure :

- Dissolve pyrrolidin-3-ol (1.0 equiv), cyclopropylmethanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

- Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to yield 3-(cyclopropylmethoxy)pyrrolidine.

Williamson Ether Synthesis

Alternatively, the Williamson reaction employs a two-step sequence:

- Deprotonation : Treat pyrrolidin-3-ol with NaH in DMF.

- Alkylation : Add cyclopropylmethyl bromide (1.1 equiv) and heat at 60°C for 6 hours.

Enone Formation via Claisen-Schmidt Condensation

The α,β-unsaturated ketone is constructed via base-catalyzed condensation between 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone and furfural:

Procedure :

- Dissolve 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone (1.0 equiv) and furfural (1.5 equiv) in ethanol.

- Add aqueous NaOH (10%, 2.0 equiv) and reflux for 8 hours.

- Neutralize with HCl, extract with dichloromethane, and concentrate.

- Purify via recrystallization (ethanol/water) to obtain the (E)-enone.

Yield : 60–65%.

E/Z Selectivity : >95% E.

Wittig Reaction for Stereocontrolled Enone Synthesis

The Wittig reaction ensures high (E)-selectivity by employing a stabilized ylide derived from furan-2-carbaldehyde:

Procedure :

- Generate the ylide by treating furan-2-carbaldehyde (1.0 equiv) with triphenylphosphine (1.2 equiv) and carbon tetrabromide (1.2 equiv) in THF.

- Add 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone (1.0 equiv) at 0°C.

- Warm to room temperature, stir for 4 hours, and quench with water.

- Isolate the product via flash chromatography (SiO₂, ethyl acetate/hexane).

Yield : 75–80%.

E/Z Selectivity : >99% E.

Heck Coupling for Enone Assembly

Palladium-catalyzed coupling introduces the furan moiety while preserving the double bond geometry:

Procedure :

- React 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)vinyl bromide (1.0 equiv) with 2-furylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in DMF/H₂O (4:1).

- Heat at 80°C for 12 hours under argon.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Purify via column chromatography.

Yield : 50–55%.

E/Z Selectivity : 85% E.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | E-Selectivity (%) |

|---|---|---|---|---|

| Claisen-Schmidt | Ethanone derivative, furfural | NaOH, ethanol, reflux | 60–65 | >95 |

| Wittig Reaction | Ethanone derivative, furan ylide | THF, 0°C to RT | 75–80 | >99 |

| Heck Coupling | Vinyl bromide, 2-furylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 50–55 | 85 |

Key Observations :

- The Wittig reaction affords the highest yield and selectivity but requires stringent anhydrous conditions.

- Claisen-Schmidt condensation is cost-effective but less stereoselective.

- Heck coupling suffers from moderate yields due to competing side reactions.

Optimization and Scale-Up Considerations

Protecting Group Strategies

Solvent and Temperature Effects

- THF vs. DMF : Polar aprotic solvents enhance reaction rates but may necessitate higher purification efforts.

- Reflux vs. RT : Elevated temperatures accelerate Claisen-Schmidt condensations but risk furan decomposition.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the enone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is being investigated for various therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that compounds with furan derivatives can induce apoptosis in cancer cells. The specific compound may exhibit similar effects, warranting further research into its mechanisms of action against different cancer cell lines.

- Antimicrobial Properties : Similar structures have demonstrated significant antimicrobial activity against various bacterial strains and fungi. The potential of this compound in developing new antimicrobial agents is an area of ongoing research .

Biological Research

The compound's interactions with biological systems are crucial for understanding its pharmacological potential:

- Enzyme Inhibition Studies : It may act as an enzyme inhibitor, potentially blocking substrate access to the active site. Detailed biochemical studies are needed to elucidate the specific molecular targets involved.

- Receptor Binding Studies : Investigating how this compound interacts with specific receptors can provide insights into its potential therapeutic applications, particularly in neurology and oncology.

Industrial Applications

In industry, this compound could serve as an intermediate in the synthesis of other valuable chemicals or materials. Its unique structure suggests potential applications in developing new materials with specific properties tailored for various industrial needs .

Mechanism of Action

The mechanism of action of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core structure with several analogues, differing primarily in substituents on the pyrrolidine ring and the aryl/heteroaryl groups. Key comparisons include:

Key Observations :

Physicochemical and Crystallographic Data

- Molecular Weight and LogP : The target compound’s cyclopropylmethoxy group increases molecular weight (~317 g/mol) and logP (predicted ~2.5) compared to simpler analogues (e.g., compound 7: 201 g/mol, logP ~1.8) .

- Crystal Packing: Analogues like 3e () crystallize in monoclinic systems (P21/c space group) with C–H···O and π-π interactions stabilizing the lattice. The target compound’s cyclopropylmethoxy may introduce additional C–H···O bonds .

Biological Activity

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 245.28 g/mol

The presence of both pyrrolidine and furan rings suggests diverse interactions with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and pyrrolidine have shown effectiveness against various bacterial strains and fungi. The specific compound may also possess similar antimicrobial capabilities, warranting further investigation.

Anticancer Properties

Research has highlighted the potential of furan derivatives in cancer therapy. Studies suggest that compounds containing furan can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is a promising area for future research.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Studies on related compounds have shown that modifications to the pyrrolidine ring can enhance binding affinity to specific enzymes, such as kinases involved in cancer progression or metabolic pathways. Detailed kinetic studies are needed to determine the exact inhibitory effects of this compound on relevant enzymes.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary hypotheses include:

- Interaction with Receptors : The compound may interact with G-protein coupled receptors (GPCRs) or other membrane-bound proteins, influencing signal transduction pathways.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle checkpoints, promoting apoptosis in cancerous cells.

- Antioxidant Activity : The furan moiety is known for its antioxidant properties, potentially contributing to protective effects against oxidative stress.

Case Studies and Research Findings

A review of recent literature reveals several studies that explore the biological activity of similar compounds:

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high stereochemical purity?

Answer:

To optimize synthesis, focus on:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with controlled temperatures (60–80°C) to minimize side reactions. Catalytic bases like K₂CO₃ can enhance yield .

- Stereochemical Control : Employ chiral catalysts (e.g., Pd(II) complexes) or enantioselective reagents to favor the (E)-isomer, as observed in similar enone syntheses .

- Purification : Utilize column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound. Confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?

Answer:

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, furan protons appear as doublets near δ 6.3–7.5 ppm, while pyrrolidine protons show multiplet splitting (δ 1.5–3.5 ppm) .

- XRD : Analyze single-crystal data (e.g., unit cell dimensions, space group) to validate the (E)-configuration. Refinement parameters (R-factor < 0.06) ensure accuracy .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680 cm⁻¹ and ether (C-O-C) bands at ~1100 cm⁻¹ .

Advanced: How can researchers resolve contradictions between computational (DFT) and experimental (XRD) molecular geometry data?

Answer:

- Calibration : Use XRD-derived bond lengths/angles to refine DFT basis sets (e.g., B3LYP/6-311++G**) .

- Conformational Sampling : Perform molecular dynamics simulations to account for crystal packing effects, which may distort gas-phase DFT predictions .

- Error Analysis : Compare torsion angles (e.g., cyclopropylmethoxy group) between DFT and XRD. Discrepancies >5° suggest solvent or lattice effects .

Advanced: What experimental strategies address conflicting bioactivity results in antimicrobial assays?

Answer:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., Mueller-Hinton agar, 37°C) with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace furan with thiophene) to isolate bioactive moieties. Compare MIC values across analogs .

- Mechanistic Studies : Use fluorescence quenching or membrane permeability assays to clarify whether activity arises from target binding or non-specific membrane disruption .

Basic: What parameters are critical for obtaining high-quality single crystals for XRD?

Answer:

- Solvent Selection : Use slow-evaporation methods with mixed solvents (e.g., dichloromethane/methanol) to promote crystal growth .

- Temperature Gradient : Maintain a stable temperature (±0.1°C) during crystallization to avoid defects .

- Supersaturation Control : Adjust solute concentration incrementally. Overly concentrated solutions may yield amorphous solids .

Advanced: How to design studies evaluating substituent effects (e.g., cyclopropylmethoxy vs. methoxy) on reactivity?

Answer:

- Comparative Synthesis : Synthesize analogs with methoxy, ethoxy, and cyclopropylmethoxy groups. Monitor reaction rates via GC-MS .

- Electronic Analysis : Use Hammett constants (σ) to quantify substituent effects on pyrrolidine’s electron density. Cyclopropylmethoxy (σ ≈ 0.2) is less electron-withdrawing than nitro groups (σ ≈ 1.3) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to compare hydrolytic stability. Cyclopropylmethoxy may enhance resistance to hydrolysis versus methoxy .

Basic: How to validate the compound’s purity and identity post-synthesis?

Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm). Retention time should match a certified reference standard .

- Mass Spectrometry : Confirm molecular weight via ESI-MS ([M+H]⁺ expected at m/z ~317.2) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 64.3%, H: 6.7%, N: 4.4%) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), solubility (≈50 µM), and CYP450 inhibition .

- Docking Studies : Perform molecular docking (AutoDock Vina) against targets like bacterial enoyl-ACP reductase to rationalize antimicrobial activity .

- Metabolic Stability : Simulate phase I/II metabolism (GastroPlus) to identify vulnerable sites (e.g., furan ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.